3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI)
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Overview
Description
(E)-3,4-Difluoro-3-pentene-2-one is an organic compound characterized by the presence of two fluorine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Difluoro-3-pentene-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-pentene-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (E)-3,4-Difluoro-3-pentene-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: (E)-3,4-Difluoro-3-pentene-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
Scientific Research Applications
(E)-3,4-Difluoro-3-pentene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making (E)-3,4-Difluoro-3-pentene-2-one a potential candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.
Comparison with Similar Compounds
3,4-Difluoro-3-pentene-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3,4-Difluoro-3-pentene-2-amine: Contains an amine group, offering different reactivity and applications.
3,4-Difluoro-3-pentene-2-thiol: Features a thiol group, which can participate in unique chemical reactions.
Uniqueness: (E)-3,4-Difluoro-3-pentene-2-one stands out due to its ketone functionality, which provides distinct reactivity compared to its analogs
Properties
CAS No. |
108642-84-8 |
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Molecular Formula |
C5H6F2O |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
InChI Key |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES |
CC(=C(C(=O)C)F)F |
Isomeric SMILES |
C/C(=C(/C(=O)C)\F)/F |
Canonical SMILES |
CC(=C(C(=O)C)F)F |
Synonyms |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Origin of Product |
United States |
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